4-Bromo-2-nitropyridin-3-amine
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Overview
Description
4-Bromo-2-nitropyridin-3-amine is an organic compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a nitro group at the 2-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitropyridin-3-amine typically involves the nitration of 4-bromo-3-aminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve the use of amines and appropriate solvents under controlled conditions.
Major Products Formed:
Scientific Research Applications
4-Bromo-2-nitropyridin-3-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitropyridin-3-amine is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the bromine atom can be involved in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromo-3-nitropyridine: Similar in structure but with the nitro group at the 3-position and the bromine at the 2-position.
5-Bromo-2-nitropyridin-3-amine: Similar but with the bromine atom at the 5-position.
Properties
IUPAC Name |
4-bromo-2-nitropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDDSQWYJJNCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305317-30-9 |
Source
|
Record name | 4-Bromo-2-nitropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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